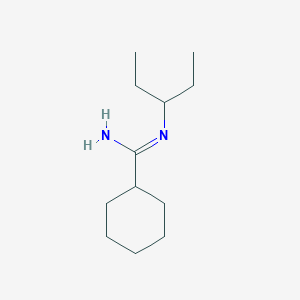
N'-pentan-3-ylcyclohexanecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-pentan-3-ylcyclohexanecarboximidamide is an organic compound that belongs to the class of carboximidamides This compound is characterized by the presence of a cyclohexane ring attached to a carboximidamide group, with a pentan-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-pentan-3-ylcyclohexanecarboximidamide typically involves the reaction of cyclohexanecarboxylic acid with pentan-3-ylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the carboximidamide group. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus trichloride.
Industrial Production Methods
In an industrial setting, the production of N’-pentan-3-ylcyclohexanecarboximidamide can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-pentan-3-ylcyclohexanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
N’-pentan-3-ylcyclohexanecarboximidamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-pentan-3-ylcyclohexanecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved in its action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-butylcyclohexanecarboximidamide
- N’-hexylcyclohexanecarboximidamide
- N’-propylcyclohexanecarboximidamide
Uniqueness
N’-pentan-3-ylcyclohexanecarboximidamide is unique due to its specific pentan-3-yl substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
N'-pentan-3-ylcyclohexanecarboximidamide |
InChI |
InChI=1S/C12H24N2/c1-3-11(4-2)14-12(13)10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3,(H2,13,14) |
InChI Key |
ITWOECPNUBXVMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N=C(C1CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





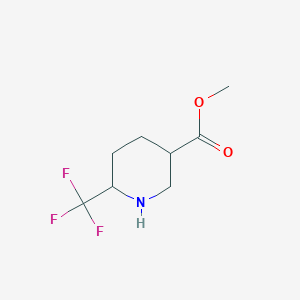
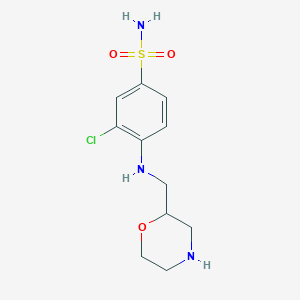
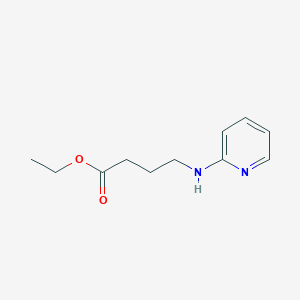
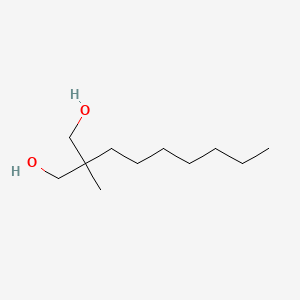
![7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole](/img/structure/B13880137.png)
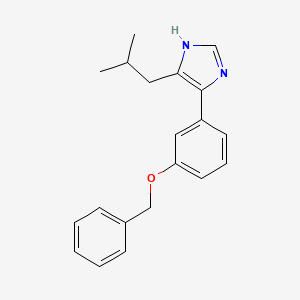
![Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B13880143.png)

![5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13880154.png)
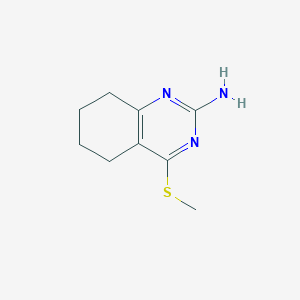
![4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine](/img/structure/B13880174.png)
